

3-(4-Iodophenyl)propanoic acid molecular weight and formula C9H9IO2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Iodophenyl)propanoic acid

Cat. No.: B167435

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid

This technical guide provides a comprehensive overview of **3-(4-Iodophenyl)propanoic acid** ($C_9H_9IO_2$), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and discusses its biological context as an arylpropionic acid derivative.

Physicochemical Properties

3-(4-Iodophenyl)propanoic acid is a member of the iodinated aromatic compounds class. Its key quantitative data are summarized below.

Property	Value	Reference
Molecular Formula	$C_9H_9IO_2$	N/A
Molecular Weight	276.07 g/mol	
CAS Number	1643-29-4	[1]
Melting Point	140-142°C	[1]
Boiling Point	$335.4 \pm 17.0^\circ\text{C}$ at 760 mmHg	[1]
Density	$1.8 \pm 0.1 \text{ g/cm}^3$	[1]

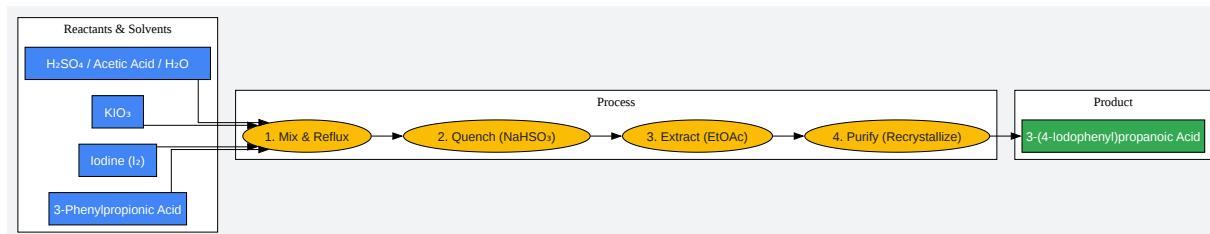
Experimental Protocols & Workflows

Detailed methodologies for the synthesis of **3-(4-Iodophenyl)propanoic acid** and its use as a precursor in subsequent chemical reactions are outlined below.

Synthesis of **3-(4-Iodophenyl)propanoic Acid**

This protocol describes the iodination of 3-phenylpropionic acid to yield the target compound.

[1]


Materials:

- 3-phenylpropionic acid (3.00g, 20.0mmol)
- Iodine (I_2) (2.80g, 11.0mmol total)
- Potassium iodate (KIO_3) (0.98g, 4.6mmol)
- Purified water (12.5ml)
- Concentrated sulfuric acid (1.25ml)
- Glacial acetic acid (50ml total)
- 1M Sodium bisulfite ($NaHSO_3$) solution
- Ethyl acetate
- Saturated brine
- Magnesium sulfate ($MgSO_4$)
- Petroleum ether

Procedure:

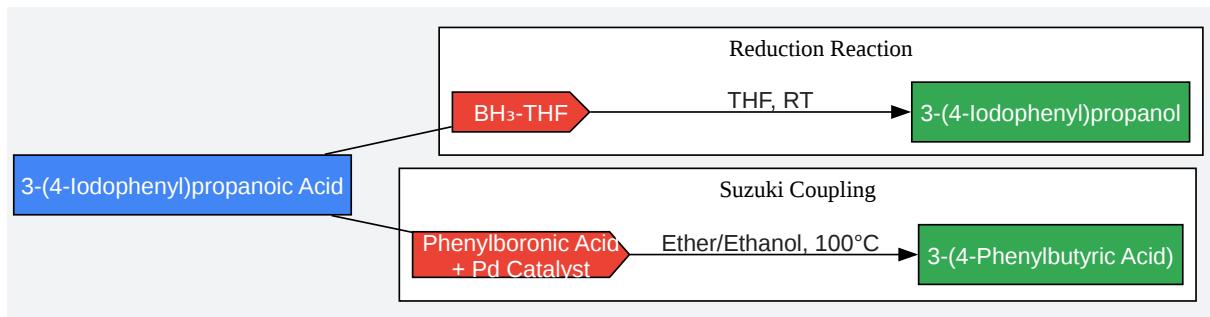
- Combine purified water (12.5ml), concentrated sulfuric acid (1.25ml), and glacial acetic acid (25ml) in a 250ml three-neck flask and stir.

- Add 3-phenylpropionic acid (3.00g), iodine (1.40g), and KIO_3 (0.98g) to the mixture.
- Heat the reaction mixture to reflux.
- Slowly add a solution of iodine (1.40g) in acetic acid (25mL).
- Continue reflux for 3 hours, observing a color change from purple to orange.
- Cool the reaction to room temperature and quench with 1mol/L $NaHSO_3$ solution.
- Add water and extract the product with ethyl acetate.
- Combine the organic phases, wash with saturated brine, and dry with $MgSO_4$.
- Concentrate the solution under vacuum to obtain the crude product.
- Recrystallize the crude product from petroleum ether to yield pure white crystals of **3-(4-Iodophenyl)propanoic acid**.

[Click to download full resolution via product page](#)

*Synthesis workflow for **3-(4-Iodophenyl)propanoic acid**.*

Use in Subsequent Reactions


3-(4-Iodophenyl)propanoic acid serves as a versatile intermediate. The following protocols detail its conversion into other valuable compounds.[1]

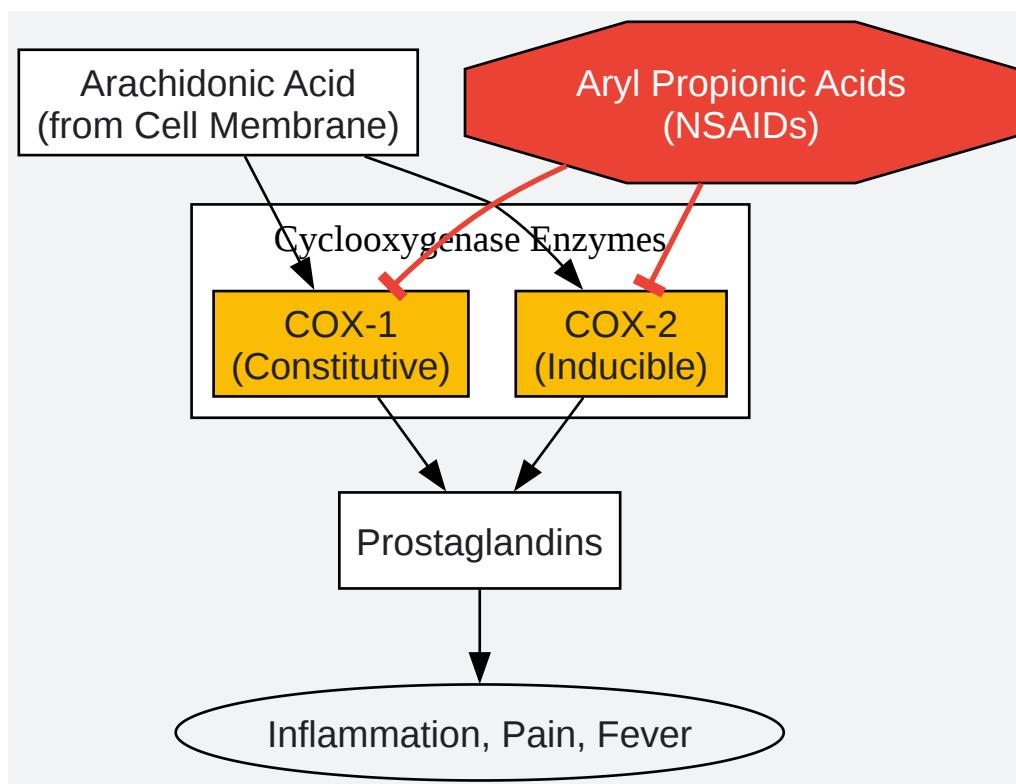
1. Preparation of 3-(4-Iodophenyl)propanol (Reduction)

- Procedure: Add **3-(4-Iodophenyl)propanoic acid** (2g, 7.25mmol) to 20ml of tetrahydrofuran (THF). Slowly add 15ml of borane-tetrahydrofuran complex (1.0M solution) over 20 minutes. Stir at room temperature for 3 hours. Quench the reaction with methanol and water, then extract the product with ethyl acetate.[1]

2. Preparation of 3-(4-Phenylbutyric Acid) (Suzuki Coupling)

- Procedure: To a solution of **3-(4-Iodophenyl)propanoic acid** (200mg, 0.72mmol) in 5mL of diethyl ether-ethanol (1:1), add phenylboronic acid (177mg, 1.45mmol), triphenylphosphine palladium catalyst (20mg), and saturated sodium bicarbonate solution (1.45mL, 1.45mmol). Heat the mixture to 100°C and react overnight. Cool, filter, and concentrate the mixture. Purify the residue via preparative RPHPLC.[1]

[Click to download full resolution via product page](#)


Reaction pathways using the title compound as a precursor.

Biological Context and Potential Mechanisms of Action

While direct signaling pathway studies for **3-(4-iodophenyl)propanoic acid** are not extensively documented, its structural class—arylpropionic acid derivatives—is well-known in pharmacology.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Many arylpropionic acid derivatives function as Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.^[2] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes.^[2] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^[2] By blocking these enzymes, arylpropionic acids can exert anti-inflammatory, analgesic, and antipyretic effects.^[2]

[Click to download full resolution via product page](#)

General mechanism of action for NSAIDs like arylpropionic acids.

Other Potential Applications

Research into structurally related propanoic acid derivatives has revealed a wide range of biological activities, suggesting potential avenues for future investigation of **3-(4-Iodophenyl)propanoic acid**.

- Anticancer Activity: Certain functionalized propanoic acid derivatives have demonstrated antiproliferative effects against cancer cell lines, such as human lung adenocarcinoma cells. [3][4]
- Antimicrobial Properties: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[5]
- GPR40 Agonism: A series of 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[6]
- PPAR Gamma Agonism: A phenylpropanoic acid derivative has been studied as a partial PPAR gamma agonist with antidiabetic potential.[7]

These findings highlight the therapeutic potential of the propanoic acid scaffold and suggest that **3-(4-Iodophenyl)propanoic acid** could be a valuable compound for screening and development in various disease areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science24.com [science24.com]
- To cite this document: BenchChem. [3-(4-iodophenyl)propanoic acid molecular weight and formula C9H9IO2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167435#3-4-iodophenyl-propanoic-acid-molecular-weight-and-formula-c9h9io2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com